molecular formula C11H8F2N2OS B5316764 3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide CAS No. 418779-61-0

3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B5316764
CAS RN: 418779-61-0
M. Wt: 254.26 g/mol
InChI Key: SXIDTXLGQKIUAD-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can lead to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide have been studied extensively. In vitro studies have shown that this compound can inhibit the activity of COX-2 and LOX, leading to a decrease in the production of inflammatory mediators. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of inflammatory diseases. Additionally, this compound has been shown to exhibit anti-cancer and anti-bacterial activities.

Advantages and Limitations for Lab Experiments

3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. This compound is easy to synthesize and purify, and it exhibits good stability under different experimental conditions. Additionally, this compound has been shown to be effective in various in vitro and in vivo assays, making it a promising lead compound for drug discovery. However, this compound also has some limitations. For example, the mechanism of action of this compound is not fully understood, which can hinder its further development. Additionally, this compound may exhibit off-target effects, which can complicate its use in lab experiments.

Future Directions

There are several future directions for the study of 3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide. One direction is to further investigate the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Another direction is to explore the use of this compound in combination with other drugs, which can enhance its efficacy and reduce its side effects. Additionally, future studies can focus on the development of novel derivatives of this compound, which can exhibit improved pharmacological properties. Finally, the use of this compound in different fields, such as material science and agriculture, can also be explored further.

Synthesis Methods

3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 3,4-difluoroaniline with 2-bromo-4-methylthiazole in the presence of a palladium catalyst. This method yields the desired compound in good yield and purity. Other methods include the reaction of 3,4-difluoroaniline with 2-chloro-4-methylthiazole in the presence of a copper catalyst and the reaction of 3,4-difluoroaniline with 4-methyl-2-thiazolyl isocyanate.

Scientific Research Applications

3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In the field of material science, this compound has been studied for its potential applications in organic electronics and optoelectronics. In the field of agriculture, this compound has been investigated for its potential use as a herbicide.

properties

IUPAC Name

3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2OS/c1-6-5-17-11(14-6)15-10(16)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIDTXLGQKIUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343184
Record name 3,4-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

418779-61-0
Record name 3,4-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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